3-Isopropoxy-5-methylphenylboronic acid
Overview
Description
3-Isopropoxy-5-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boronic acid functional group (B(OH)2) attached to an aromatic ring system The specific structure of this compound features an isopropoxy group at the 3rd position, a methyl group at the 5th position, and the boronic acid group attached to the phenyl ring
Mechanism of Action
Target of Action
The primary target of 3-Isopropoxy-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other reagents and the reaction conditions . The compound is known to be environmentally benign , suggesting that it may have a stable action under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-Isopropoxy-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the coupling process. The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium complex, leading to the formation of the desired product .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by participating in cell signaling pathways and gene expression. This compound can affect cellular metabolism by interacting with key metabolic enzymes, potentially altering the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, which can lead to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At high doses, it can cause toxic or adverse effects, including potential disruptions in cellular function and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites, potentially impacting overall cellular function. Its interactions with metabolic enzymes can lead to changes in the production and utilization of energy within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall effectiveness in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Isopropoxy-5-methylphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high purity and yield. Specific details on the industrial production of this compound are limited, but it generally follows the principles of organic synthesis and boronic acid chemistry .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with organic halides or triflates in the presence of a palladium catalyst.
Aldol Condensation: The formyl group in related compounds can participate in aldol condensation reactions with other carbonyl compounds to form new carbon-carbon bonds with β-hydroxycarbonyl functionalities.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Carbonyl Compounds: Used in aldol condensation reactions.
Major Products:
Complex Organic Molecules: Formed through Suzuki-Miyaura coupling.
β-Hydroxycarbonyl Compounds: Formed through aldol condensation.
Scientific Research Applications
3-Isopropoxy-5-methylphenylboronic acid has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura coupling reactions.
Catalysis: Acts as a reagent in various catalytic processes.
Medicinal Chemistry:
Comparison with Similar Compounds
3-Formylphenylboronic Acid: Similar structure but with a formyl group instead of an isopropoxy group.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of an isopropoxy group.
Properties
IUPAC Name |
(3-methyl-5-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHMHUSIRMAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681566 | |
Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-76-2 | |
Record name | B-[3-Methyl-5-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.